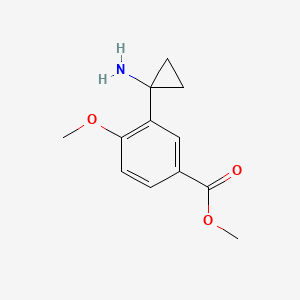
Methyl 3-(1-aminocyclopropyl)-4-methoxybenzoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 3-(1-aminocyclopropyl)-4-methoxybenzoate is a chemical compound that has garnered attention due to its unique structure and potential applications in various fields. This compound consists of a benzoate ester with an aminocyclopropyl group and a methoxy substituent, making it an interesting subject for research in organic chemistry and related disciplines.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-(1-aminocyclopropyl)-4-methoxybenzoate typically involves the reaction of 3-(1-aminocyclopropyl)benzoic acid with methanol in the presence of a suitable catalyst. The reaction conditions often include refluxing the mixture to facilitate esterification. The process can be optimized by using acid catalysts such as sulfuric acid or p-toluenesulfonic acid to increase the reaction rate and yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and high throughput. The use of automated systems for precise control of reaction parameters, such as temperature and pressure, can further enhance the efficiency of the production process.
化学反应分析
Types of Reactions
Methyl 3-(1-aminocyclopropyl)-4-methoxybenzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can replace the methoxy group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like sodium methoxide (NaOMe) or other nucleophiles can facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted benzoates depending on the nucleophile used.
科学研究应用
Methyl 3-(1-aminocyclopropyl)-4-methoxybenzoate has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism of action of Methyl 3-(1-aminocyclopropyl)-4-methoxybenzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The aminocyclopropyl group can form hydrogen bonds and other interactions with active sites, influencing the compound’s biological activity. The methoxy group may also play a role in modulating the compound’s solubility and membrane permeability.
相似化合物的比较
Similar Compounds
- Methyl 4-(1-aminocyclopropyl)benzoate
- 4-((1-Aminocyclopropyl)methyl)phenol
Uniqueness
Methyl 3-(1-aminocyclopropyl)-4-methoxybenzoate is unique due to the presence of both the aminocyclopropyl and methoxy groups, which confer distinct chemical and biological properties
属性
分子式 |
C12H15NO3 |
|---|---|
分子量 |
221.25 g/mol |
IUPAC 名称 |
methyl 3-(1-aminocyclopropyl)-4-methoxybenzoate |
InChI |
InChI=1S/C12H15NO3/c1-15-10-4-3-8(11(14)16-2)7-9(10)12(13)5-6-12/h3-4,7H,5-6,13H2,1-2H3 |
InChI 键 |
IRDJTVLITYHTHR-UHFFFAOYSA-N |
规范 SMILES |
COC1=C(C=C(C=C1)C(=O)OC)C2(CC2)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-chloro-4H,5H,6H-cyclopenta[b]thiophen-4-amine hydrochloride](/img/structure/B13597688.png)
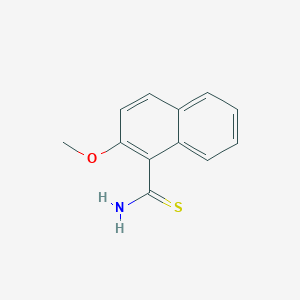
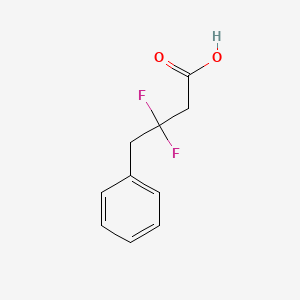
![1-{3aH,4H,5H,6aH-furo[3,2-d][1,2]oxazol-3-yl}methanamine dihydrochloride](/img/structure/B13597714.png)

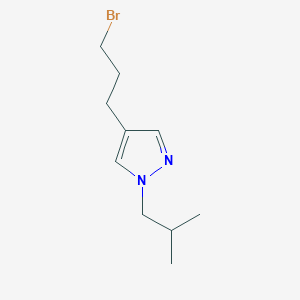
![6-Oxabicyclo[3.1.0]hexan-2-ol](/img/structure/B13597736.png)
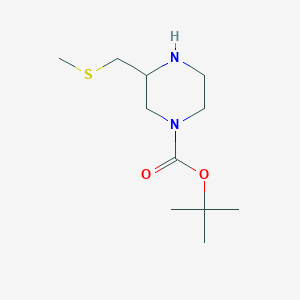
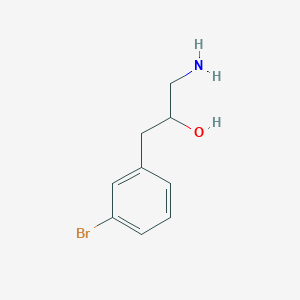

![2-[2-Fluoro-3-(trifluoromethyl)phenyl]propan-2-ol](/img/structure/B13597777.png)
![tert-butyl4-{[(3S)-3-hydroxypyrrolidin-1-yl]methyl}piperidine-1-carboxylatehydrochloride](/img/structure/B13597785.png)

